molecular formula C19H18N4O4S B15025728 2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B15025728
M. Wt: 398.4 g/mol
InChI Key: DSUFBUGUUWMIKJ-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines, ethyl sulfide, and nitrobenzene derivatives. The key steps in the synthesis may involve:

    Nucleophilic Substitution: Introduction of the ethylsulfanyl group through nucleophilic substitution reactions.

    Cyclization: Formation of the pyrimidoquinoline core through cyclization reactions.

    Functional Group Transformations: Introduction of the nitro group and other functional groups through various organic transformations.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-ethylphenyl)-4-(1-pyrrolidinyl)quinoline: A compound with a similar quinoline core but different substituents.

    5-nitro-2-phenylpyrimidine: Another compound with a nitrophenyl group and pyrimidine core.

Uniqueness

2-(ethylsulfanyl)-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to the combination of its ethylsulfanyl, nitrophenyl, and tetrahydropyrimidoquinoline moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

2-ethylsulfanyl-5-(2-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C19H18N4O4S/c1-2-28-19-21-17-16(18(25)22-19)14(10-6-3-4-8-12(10)23(26)27)15-11(20-17)7-5-9-13(15)24/h3-4,6,8,14H,2,5,7,9H2,1H3,(H2,20,21,22,25)

InChI Key

DSUFBUGUUWMIKJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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